Manganese arsenide

Übersicht

Beschreibung

Manganese Arsenide is an intermetallic compound, an arsenide of manganese. It forms ferromagnetic crystals with a hexagonal (NiAs-type) crystal structure . This compound has potential applications in spintronics, for electrical spin injection into GaAs and Si-based devices .

Synthesis Analysis

The interaction between manganese-oxides and arsenic is particularly important because manganese can oxidize mobile and toxic arsenite into more easily sorbed and less toxic arsenate . The reactivity of manganese-oxides changes with simulated environmental conditions such as temperature, pH, and concentration of arsenite .Molecular Structure Analysis

Manganese Arsenide forms ferromagnetic crystals with a hexagonal (NiAs-type) crystal structure . It converts to the paramagnetic orthorhombic β-phase upon heating to 45 °C (113 °F) .Chemical Reactions Analysis

Manganese can oxidize mobile and toxic arsenite into more easily sorbed and less toxic arsenate . The reactivity of manganese-oxides changes with simulated environmental conditions . The reactivity of manganese-oxides in ascending order is random stacked birnessite, hexagonal birnessite, biogenic manganese-oxide, acid birnessite, and δ-MnO2 .Physical And Chemical Properties Analysis

Manganese exists in four allotropic forms: α, β, γ, and δ . Manganese dissolves in acids with the liberation of hydrogen and formation of Mn (II) salts .Wissenschaftliche Forschungsanwendungen

Electron Correlations in Manganese-Doped Gallium Arsenide : This study focused on the electronic structure of manganese-doped gallium arsenide, a material important for ferromagnetism in semiconductors. It demonstrated the significance of correlation effects in the manganese states, which are spread over a broad energy range, affecting the top of the valence band (Di Marco et al., 2012).

Extending Magnetic Order of MnAs Films on GaAs to Higher Temperatures : This paper investigated how to stabilize ferromagnetic order in manganese arsenide films grown on gallium arsenide, pushing the transition temperature above the bulk-phase transition temperature. This has implications for spintronics applications (Ney et al., 2005).

Metalorganic Chemical Vapour Deposition of Manganese Arsenide : This research described the first growth of manganese arsenide thin films by metalorganic chemical vapor deposition (MOCVD). The study presented details on the growth characteristics and the resulting magnetic and structural properties, relevant for thin film magnetic applications (Lane et al., 1994).

Selective Manganese Doping of GaAs Structures : Investigating the effect of technological parameters on selective manganese doping of arsenide-gallium heterostructures, this study found that the structures demonstrate high electrical activity and have ferromagnetic properties under specific conditions, which is significant for developing magnetic semiconductors (Kalentyeva et al., 2017).

Hall Effect Parameters of Gallium Arsenide and Gallium Manganese Arsenide : This research focused on the electron conductivity of gallium arsenide doped with manganese, examining how different levels of manganese affect the electronic properties. This has implications for the manufacture of electronic devices like volatile memory chips (Kemei et al., 2012).

Arsenic(III) Oxidation and Arsenic(V) Adsorption Reactions on Synthetic Birnessite : Exploring the environmental application of manganese oxides, this study investigated the reactions of arsenite and arsenate with synthetic birnessite (MnO2), relevant for arsenic remediation in drinking water (Manning et al., 2002).

Wirkmechanismus

The interaction between manganese-oxides and arsenic is particularly important because manganese can oxidize mobile and toxic arsenite into more easily sorbed and less toxic arsenate . This redox reaction is essential in understanding how to address the global issue of arsenic contamination in drinking water .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

InChI |

InChI=1S/As.Mn | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOGMBUMDPBEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

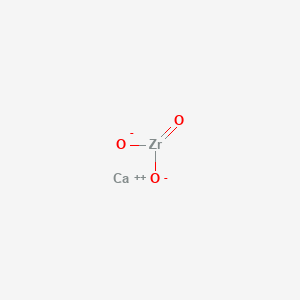

[Mn]=[As] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsMn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312125 | |

| Record name | Manganese arsenide (MnAs) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.85964 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese arsenide | |

CAS RN |

12005-96-8, 12005-95-7, 61219-26-9 | |

| Record name | Manganese arsenide (Mn2As) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12005-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese arsenide (MnAs) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12005-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese arsenide (Mn3As) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61219-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese arsenide (MnAs) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012005957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese arsenide (MnAs) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese arsenide (MnAs) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese arsenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.